3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents.
Chemical Reactions Analysis
3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can be used to reduce the compound, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or other therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin These compounds share the thiazole ring structure but differ in their substituents, leading to unique biological activities and applications
Properties
CAS No. |
24087-90-9 |
---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
3-(2-cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
InChI Key |
LBQCHSHMFDPQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CS2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.